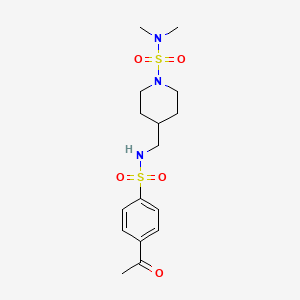

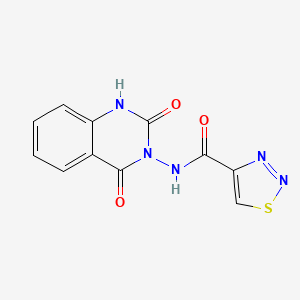

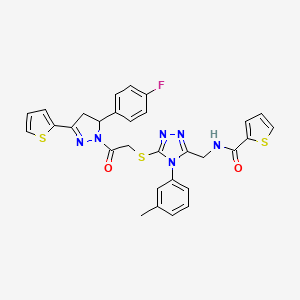

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The piperidine ring is present in more than twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antihypertensives. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The compound may serve as a scaffold for designing new medications with specific pharmacological properties .

Antimicrobial Activity

Piperidine derivatives have demonstrated antimicrobial potential. Researchers have synthesized novel compounds containing piperidine moieties and evaluated their effectiveness against bacteria and fungi. Investigating the antimicrobial activity of our compound could reveal promising leads for combating infections .

Anti-Biofilm Properties

Biofilms, which contribute to antibiotic resistance, pose a challenge in healthcare. Piperidine-based molecules have been investigated for their ability to disrupt biofilm formation. Our compound might exhibit anti-biofilm activity, making it relevant for addressing biofilm-related infections .

Targeting Specific Receptors

Certain piperidine derivatives interact with specific receptors. For example, the compound’s structural features could allow it to bind to α1-adrenergic receptors (α1-AR). Computational studies, such as docking simulations and molecular dynamics, can predict its affinity for these receptors. Understanding receptor interactions informs drug design .

Plant Hormone Analogues

Indole derivatives, including piperidines, play a role in plant biology. Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Our compound’s structure suggests it might function as an IAA analogue. Investigating its effects on plant growth and development could yield interesting insights .

Neurological Disorders

Piperidines have relevance in neurological research. Researchers explore their potential as ligands for neurotransmitter receptors. Investigating whether our compound interacts with specific receptors (e.g., dopamine or serotonin receptors) could provide clues for treating neurological disorders .

Mécanisme D'action

Propriétés

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNUOYFLQWEWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)